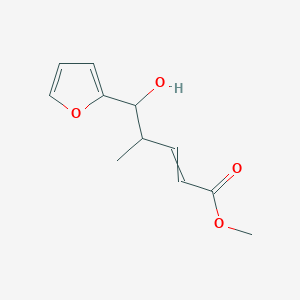![molecular formula C19H19NO B14181017 N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide CAS No. 920985-88-2](/img/structure/B14181017.png)
N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl group attached to a hexa-4,5-dienamide moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide typically involves the reaction of a biphenyl derivative with a hexa-4,5-dienamide precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used to form the biphenyl structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, influencing biological processes. The hexa-4,5-dienamide moiety may also play a role in modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- N1-Benzyl-N2-(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide
- N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide
Uniqueness
N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide is unique due to its specific combination of a biphenyl group and a hexa-4,5-dienamide moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
920985-88-2 |
|---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 g/mol |
InChI |
InChI=1S/C19H19NO/c1-2-3-5-14-19(21)20-15-17-12-8-9-13-18(17)16-10-6-4-7-11-16/h3-4,6-13H,1,5,14-15H2,(H,20,21) |
Clave InChI |
OXVQBJNSUDEOIR-UHFFFAOYSA-N |
SMILES canónico |
C=C=CCCC(=O)NCC1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


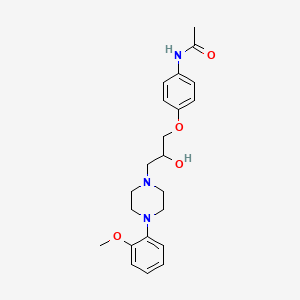
![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
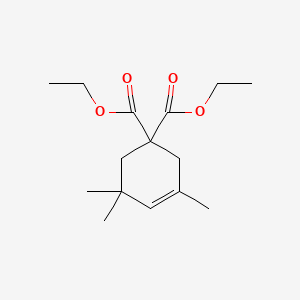
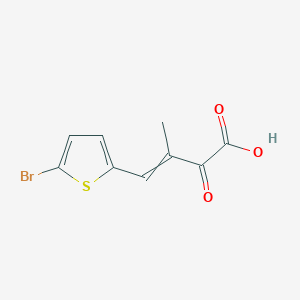
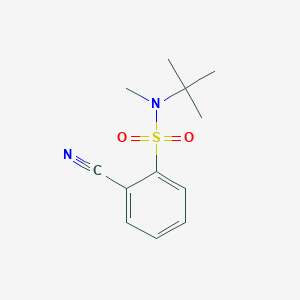
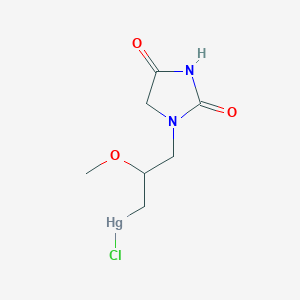
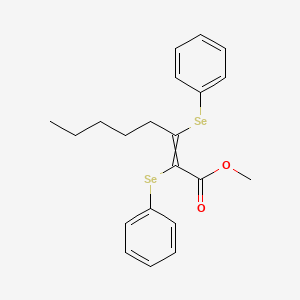
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
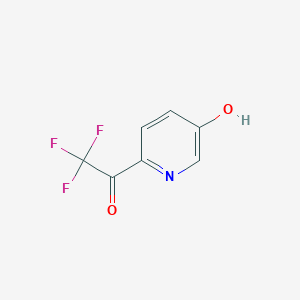
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
amino}benzonitrile](/img/structure/B14181021.png)
